2-(2-bromo-4-chlorophenoxy)-N-ethylethanamine;hydrochloride
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Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-ethylethanamine;hydrochloride is a chemical compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to an ethylethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-ethylethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol as the primary starting material.
Etherification: The phenol group is etherified with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol.
Amination: The hydroxyl group of the intermediate is then converted to an amine group through a reaction with ethylamine, resulting in 2-(2-bromo-4-chlorophenoxy)-N-ethylethanamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yields and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N-ethylethanamine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ether linkage can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or hydrogenated products.
Hydrolysis: Phenolic and amine derivatives.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-ethylethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chlorophenol: A precursor in the synthesis of the target compound.
2-(2-bromo-4-chlorophenoxy)acetic acid: Another phenoxy derivative with different functional groups.
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide: A structurally related compound with different amine substituents.
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific combination of bromine, chlorine, and ethylethanamine moieties, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO.ClH/c1-2-13-5-6-14-10-4-3-8(12)7-9(10)11;/h3-4,7,13H,2,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKXGSHJIZVDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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